![molecular formula C16H17BrN6O4 B15008423 5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15008423.png)
5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
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Overview
Description
8-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a brominated phenyl group, a hydrazone linkage, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:
Formation of the Hydrazone Linkage: The initial step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Purine Core Attachment: The hydrazone intermediate is then reacted with 7-(2-hydroxyethyl)-1,3-dimethylxanthine under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reactivity Mechanisms
The compound’s reactivity is governed by its functional groups:
-
Hydrazone group : Participates in nucleophilic and electrophilic reactions, often used in biological applications (e.g., enzyme inhibition).
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Bromine (electron-withdrawing) : Activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic reactions .
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Hydroxyl group (electron-donating) : Enhances nucleophilicity and directs electrophilic substitution to positions ortho and para to itself .
Reaction Types
Reaction Type | Mechanism | Key Influences |
---|---|---|
Electrophilic substitution | Bromine directs electrophiles to ortho/para positions; hydroxyl group activates the ring | Electron-withdrawing (Br) vs. donating (OH) |
Nucleophilic attack | Hydrazone group reacts with electrophiles (e.g., aldehydes, ketones) | Acidic conditions stabilize intermediates |
Bromination | Substitution of hydrogen atoms in the aromatic ring or alkyl chains | Solvent (e.g., CCl₄) and catalysts (e.g., FeBr₃) |
Analytical Characterization
The compound is typically analyzed using:
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Nuclear Magnetic Resonance (NMR) spectroscopy : To confirm the hydrazone formation and aromatic substitution patterns.
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Mass Spectrometry (MS) : To verify molecular weight (e.g., M+ = 358.20 g/mol for the base 5-bromo-2-hydroxybenzaldehyde) .
Comparison of Functional Group Effects
Functional Group | Role | Impact on Reactivity |
---|---|---|
Hydrazone | Nucleophilic site | Facilitates addition reactions with carbonyl compounds |
Bromine | Electron-withdrawing group | Directs electrophiles to ortho/para positions |
Hydroxyl | Electron-donating group | Activates the ring for nucleophilic reactions |
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.
Medicine
Drug Development: Due to its enzyme inhibition properties, it is being explored as a potential therapeutic agent for various diseases.
Diagnostics: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Agriculture: It may be used in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of 8-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and the brominated phenyl group play crucial roles in binding to these targets, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
8-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Lacks the bromine atom, which may affect its biological activity.
8-[(2E)-2-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.
Uniqueness
The presence of the bromine atom in 8-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for halogen bonding. These features distinguish it from similar compounds and contribute to its specific biological activities and applications.
Biological Activity
5-Bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound is characterized by a complex structure that includes a hydrazone linkage and a purine derivative. The presence of bromine and hydroxyl functional groups suggests potential reactivity and interactions with biological targets.
Antimicrobial Activity
Research has indicated that hydrazone derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the hydrazone moiety may enhance antimicrobial activity through chelation mechanisms or disruption of microbial cell membranes .
Anticancer Properties
Several studies have explored the anticancer potential of hydrazones. For instance, caffeine-hydrazones have shown selective cytotoxicity towards T-lymphoblastic leukemia cells. The mechanism involves induction of apoptosis and cell cycle arrest . While specific data on 5-bromo-2-hydroxybenzaldehyde hydrazone is limited, its structural similarities to other active hydrazones suggest it may also possess anticancer properties.
Synthesis and Evaluation
A recent study synthesized various hydrazone derivatives and evaluated their biological activities. The synthesized compounds demonstrated varying degrees of antiproliferative activity against different cancer cell lines (IC50 values ranging from 1.2 to 5.3 μM) . Although specific IC50 values for 5-bromo-2-hydroxybenzaldehyde hydrazone are not detailed in the literature, the trends suggest potential for further investigation.
The proposed mechanisms for the biological activity of hydrazones include:
- Apoptosis Induction : Activation of apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.
- Antioxidant Activity : Some derivatives have shown antioxidative properties that could contribute to their therapeutic effects .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C16H17BrN6O4 |
---|---|
Molecular Weight |
437.25 g/mol |
IUPAC Name |
8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H17BrN6O4/c1-21-13-12(14(26)22(2)16(21)27)23(5-6-24)15(19-13)20-18-8-9-7-10(17)3-4-11(9)25/h3-4,7-8,24-25H,5-6H2,1-2H3,(H,19,20)/b18-8+ |
InChI Key |
XPCCBFGTMGKHKD-QGMBQPNBSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)CCO |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=C(C=CC(=C3)Br)O)CCO |
Origin of Product |
United States |
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